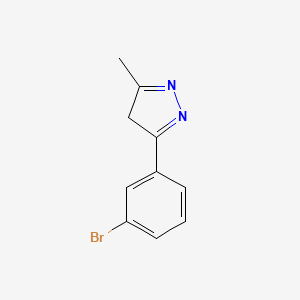

3-(3-bromophenyl)-5-methyl-4H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

3-(3-bromophenyl)-5-methyl-4H-pyrazole |

InChI |

InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3 |

InChI Key |

WUOQVMPCKCNIBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 3 3 Bromophenyl 5 Methyl 4h Pyrazole

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and determining the molecular weight of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-(3-bromophenyl)-5-methyl-1H-pyrazole, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The methyl group protons (–CH₃) would typically appear as a sharp singlet. The pyrazole (B372694) ring has a single proton (C4–H), which would also produce a singlet. The protons on the bromophenyl ring would exhibit a more complex splitting pattern (multiplets) in the aromatic region of the spectrum, characteristic of a 1,3-disubstituted benzene (B151609) ring. The N–H proton of the pyrazole ring often appears as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom. The spectrum would display distinct peaks for the methyl carbon, the two sp² carbons of the pyrazole ring, and the six carbons of the bromophenyl ring. The carbon atom attached to the bromine would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The specific chemical shifts provide a fingerprint of the carbon skeleton. nih.govresearchgate.net

Expected NMR Data for 3-(3-bromophenyl)-5-methyl-1H-pyrazole

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| CH ₃ | ~2.3 | ~10-15 |

| C4-H | ~6.3 | ~105-110 |

| Phenyl-H | ~7.2-7.8 | - |

| NH | Variable, broad | - |

| C H₃ | - | ~140-145 |

| C 3-Pyrazole | - | ~148-152 |

| C 4-Pyrazole | - | ~105-110 |

| C 5-Pyrazole | - | ~140-145 |

| C -Br | - | ~122-124 |

Note: The table presents expected values based on typical shifts for similar pyrazole derivatives; actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. In the IR spectrum of 3-(3-bromophenyl)-5-methyl-1H-pyrazole, key absorption bands would confirm the presence of the N–H group, C–H bonds, C=C and C=N bonds of the aromatic systems.

Key Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N–H | Stretching (associated) | 3100–3200 (broad) |

| C–H | Aromatic Stretching | 3000–3100 |

| C–H | Aliphatic Stretching | 2850–3000 |

| C=N & C=C | Ring Stretching | 1450–1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole derivatives, containing conjugated systems of double bonds, are expected to show absorption bands in the UV region. The spectrum would likely display π → π* transitions associated with the pyrazole and phenyl rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the molecule's structure. The molecular weight of 3-(3-bromophenyl)-5-methyl-1H-pyrazole (C₁₀H₉BrN₂) is 237.10 g/mol . researchgate.net The mass spectrum would show a molecular ion peak [M]⁺ and another peak [M+2]⁺ of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways for such compounds may involve the loss of the bromine atom, cleavage of the pyrazole ring, or loss of a methyl group.

X-ray Crystallographic Analysis of Solid-State Structures

Molecular Conformation and Torsion Angles

Crystallographic Data for the Isomer 3-(4-bromophenyl)-5-methyl-1H-pyrazole

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| V (ų) | 962.09(12) |

This data is for the 4-bromo isomer and serves as a model for the expected crystal system of the 3-bromo isomer.

Intermolecular Hydrogen Bonding Networks (N-H…N Interactions)

In the solid state, 1H-pyrazole derivatives frequently form supramolecular structures through hydrogen bonding. The pyrazole ring contains both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This allows for the formation of strong N–H···N intermolecular hydrogen bonds. These interactions can lead to the assembly of molecules into dimers, chains, or more complex networks. In the crystal structure of the analogous 3-(4-bromophenyl)-5-methyl-1H-pyrazole, molecules are linked into chains via these N–H···N hydrogen bonds. The geometry of these hydrogen bonds, including the donor-acceptor distance and the N–H···N angle, is critical in defining the crystal packing.

Pi-Pi Stacking Interactions and Crystal Packing

The arrangement of molecules in the crystalline state is a defining characteristic of a compound. In aromatic and heteroaromatic systems like 3-(3-bromophenyl)-5-methyl-4H-pyrazole, pi-pi stacking interactions are a significant force in determining the crystal packing. These interactions occur between the electron-rich aromatic rings of adjacent molecules.

While specific crystal structure data for the 3-(3-bromophenyl) isomer is not detailed in the provided search results, analysis of closely related compounds provides valuable insights. For instance, the crystal structure of the related compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole reveals an orthorhombic crystal system with space group P212121. researchgate.net In many pyrazole derivatives, the crystal packing is dominated by a combination of hydrogen bonding and pi-pi interactions. nih.gov

In the crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole, for example, inversion dimers are formed, linked by pi-pi stacking interactions between the phenylethenyl rings, with a centroid-centroid separation of 3.5857 (9) Å. nih.gov Similarly, in the crystal packing of methyl 4-bromo-3,5-dimethoxybenzoate, pi-pi contacts are observed to stack molecules along the c-axis, contributing to the formation of a three-dimensional network. nih.gov For pyrazolo[1,2-a]pyrazole derivatives, aromatic π–π interactions, alongside C—H⋯O hydrogen bonds, are known to link molecules within the crystal structure. nih.gov These examples underscore the general importance of pi-pi stacking in the solid-state assembly of phenyl-substituted pyrazoles.

Table 1: Examples of Pi-Pi Stacking Interactions in Related Compounds

| Compound | Interaction Type | Centroid-Centroid Distance (Å) | Reference |

| 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | Stacking between phenylethenyl rings | 3.5857 (9) | nih.gov |

| Methyl 4-bromo-3,5-dimethoxybenzoate | Stacking between aromatic rings | Not specified | nih.gov |

| Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate | Aromatic π–π interactions | Not specified | nih.gov |

Halogen Bonding Interactions Involving Bromine Atoms

The bromine atom on the phenyl ring of this compound is capable of participating in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).

Studies on simple halopyrazoles, such as 4-bromopyrazole and 4-iodopyrazole, have shown that they possess the capability to form halogen bonds. bris.ac.ukncl.ac.uk Rotational spectroscopy and ab initio calculations suggest that the halogen bonds formed by these molecules are comparable in strength to those formed by methyl halides (CH3X) and trifluoromethyl halides (CF3X). bris.ac.uk This inherent ability is a key feature of their molecular recognition properties.

In more complex structures, these interactions can be a directing force in crystal assembly. For example, the crystal packing of methyl 4-bromo-3,5-dimethoxybenzoate features multiple short Br···O contacts. nih.gov These interactions, in concert with weak C-H···O hydrogen bonds, organize the molecules into corrugated sheets. nih.gov Similarly, in certain bromo-substituted macrocycles, C–Br⋯N/O halogen bonds are observed to link individual macrocycles into one-dimensional chains, demonstrating the power of this interaction in supramolecular assembly. rsc.org Theoretical studies involving terphenyl-based halogen bond donors have also identified pyrazole derivatives as suitable binding partners, with X-ray studies confirming two-point halogen bonding in the solid state. rsc.org These findings strongly suggest that the bromine atom in this compound is an active participant in directing crystal packing through halogen bonding with suitable acceptor atoms like nitrogen or oxygen on neighboring molecules.

Tautomeric Equilibrium Studies of the 4H-Pyrazole System

The term "4H-pyrazole" in the subject compound's name is unconventional, as the stable, aromatic forms of N-unsubstituted pyrazoles are the 1H-tautomers. The compound 3-(3-bromophenyl)-5-methyl-1H-pyrazole exists in a tautomeric equilibrium with its isomer, 5-(3-bromophenyl)-3-methyl-1H-pyrazole. This is a result of prototropic annular tautomerism, where a proton shifts between the two nitrogen atoms of the pyrazole ring. mdpi.com

The position of this equilibrium is influenced by several factors, including the nature of the substituents on the pyrazole ring, the solvent, temperature, and concentration. mdpi.comresearchgate.net For 3(5)-substituted pyrazoles, determining which tautomer is more stable is a subject of significant study. Early investigations into the basicity of N-unsubstituted 3(5)-aminopyrazoles concluded that the 3-amino tautomer is generally more stable than the 5-amino isomer, with relative abundances of approximately 75% and 25%, respectively, in aqueous solution. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria. nih.govresearchgate.net Such studies calculate the relative energies of the different tautomers to predict their stability and equilibrium constants (Keq). nih.gov For example, in studies of 4-nitroso-pyrazolones, the calculated relative energies of various tautomers and isomers suggested that the oxime form is favored in solution. researchgate.net In the case of 3-(3-bromophenyl)-5-methyl-pyrazole, theoretical calculations would be required to determine the precise energy difference between the two annular tautomers and predict their relative populations under different conditions. This equilibrium is crucial as the two tautomers present different profiles for reactivity and intermolecular interactions.

Computational and Theoretical Chemistry of 3 3 Bromophenyl 5 Methyl 4h Pyrazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For 3-(3-bromophenyl)-5-methyl-4H-pyrazole, DFT calculations, particularly using the B3LYP exchange-correlation functional, have been instrumental in elucidating its key features.

Optimized Geometrical Parameters and Vibrational Frequency Analysis

Theoretical calculations of the optimized molecular geometry of pyrazole (B372694) derivatives show a good correlation with experimental data obtained from X-ray crystallography. nih.govresearchgate.net The optimized structure of a related compound, 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (BCPP), was achieved using the DFT/B3LYP method with a 6-311++G(d,p) basis set. researchgate.net For another derivative, the dihedral angle between the pyrazole and benzene (B151609) rings was found to be 5.49 (13)°. nih.gov In the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, the molecules are linked by N–H···N hydrogen bonds. researchgate.net

Vibrational frequency analysis, also performed using DFT methods, helps in the assignment of experimentally observed infrared (IR) and Raman spectra. Theoretical calculations for a similar pyrazole derivative showed that the N=N stretching vibration was observed at 1427 cm⁻¹ and calculated at 1428 cm⁻¹. derpharmachemica.com The C-N stretching vibration between the ring carbon and azo nitrogen was observed at 1172 cm⁻¹ and calculated at 1169 cm⁻¹. derpharmachemica.com For 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, the FT-IR and FT-Raman spectra were measured and the assignments were carried out with the aid of normal coordinate analysis (NCA) following the scaled quantum mechanical force field (SQMFF) methodology. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (Pyrazole Ring) | 1.482 - 1.490 |

| C=N (Pyrazole Ring) | 1.298 - 1.300 |

| Dihedral Angle (Pyrazole-Phenyl) | 5.49 |

| Data sourced from theoretical calculations on related pyrazole derivatives. nih.govnih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Electronic Structure

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For a pyrazole derivative, the HOMO-LUMO gap was calculated to be approximately 4.16 eV, indicating good stability. nih.gov The HOMO and LUMO energies are important in determining the molecule's electron-donating and accepting abilities. A smaller energy gap suggests that the molecule is more reactive and can be easily excited. The HOMO-LUMO analysis for 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole indicated that charge transfer occurs within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 4.16 |

| Data represents a typical pyrazole derivative and may not be exact for this compound. nih.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

In pyrazole derivatives, the negative potential is often localized around the nitrogen atoms of the pyrazole ring and any electronegative substituents, making these sites favorable for electrophilic interactions. researchgate.netacu.edu.in The positive potential is typically found around the hydrogen atoms. acu.edu.in This analysis is crucial for understanding intermolecular interactions and the biological activity of the molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density and the nature of intermolecular and intramolecular interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

For pyrazole derivatives, NBO analysis reveals significant hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. nih.gov The analysis can identify strong intramolecular charge transfer (ICT) within the molecule, often from electron-donating groups to electron-accepting groups. nih.gov These interactions play a critical role in determining the molecule's electronic properties and reactivity.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and telecommunications. Pyrazole derivatives have shown promise as NLO materials. nih.gov Computational methods, particularly DFT, are widely used to predict and analyze the NLO properties of molecules.

The first-order hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule. Calculations for various pyrazole derivatives have shown that they can possess significant β₀ values, often greater than that of urea, a standard NLO material. nih.gov The NLO properties are influenced by factors such as the presence of donor-acceptor groups and the extent of intramolecular charge transfer. Theoretical studies on related pyrazole compounds have demonstrated that functionalization can enhance their NLO response. nih.gov For 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, the first-order hyperpolarizability and related properties were calculated using the Hartree-Fock (HF) method. nih.gov

Table 3: Calculated Nonlinear Optical Properties for a Pyrazole Derivative

| Property | Value |

| Dipole Moment (μ) | - |

| Polarizability (α₀) | - |

| First-Order Hyperpolarizability (β₀) | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu |

| Values are for a series of pyrazole derivatives and serve as an illustrative example. nih.gov |

Quantitative Structure-Property Relationship Studies on this compound Remain Limited

Quantitative Structure-Property Relationship models are theoretical constructs that correlate variations in the chemical structure of a series of compounds with their physicochemical properties. These models are invaluable in computational chemistry for predicting the properties of new molecules without the need for expensive and time-consuming experimental synthesis and measurement. A typical QSPR study involves calculating a range of molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and thermodynamic characteristics. These descriptors are then used to build a mathematical model that can predict a specific property, such as boiling point, solubility, or spectral characteristics.

For a QSPR study of this compound, a series of related pyrazole derivatives would typically be analyzed. Computational methods, such as Density Functional Theory (DFT), would be employed to calculate various molecular descriptors.

Illustrative Data for QSPR Analysis of Pyrazole Derivatives

To illustrate the type of data generated in a QSPR study, the following table presents hypothetical calculated molecular descriptors for a series of substituted phenylpyrazoles. It is crucial to note that this data is for exemplary purposes only and does not represent actual calculated values for this compound.

| Compound Name | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |

| 3-phenyl-5-methyl-4H-pyrazole | -5.8 | -1.2 | 2.5 | 150 |

| 3-(3-chlorophenyl)-5-methyl-4H-pyrazole | -6.0 | -1.4 | 3.0 | 155 |

| This compound | -6.1 | -1.5 | 3.1 | 158 |

| 3-(3-iodophenyl)-5-methyl-4H-pyrazole | -6.2 | -1.6 | 3.2 | 162 |

| 3-(3-nitrophenyl)-5-methyl-4H-pyrazole | -6.5 | -2.0 | 4.5 | 160 |

In a formal QSPR study, these descriptors would be correlated with experimentally determined properties to develop a predictive model. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often related to a compound's electronic properties and reactivity. The dipole moment provides insight into the molecule's polarity, which influences properties like solubility and intermolecular interactions. The molecular volume is a steric descriptor that can affect how the molecule interacts with its environment.

While specific research on the QSPR of this compound is lacking, the foundational principles of computational chemistry and the numerous studies on related pyrazole derivatives provide a solid framework for how such an analysis would be conducted. Future research in this area would be valuable for the rational design of novel pyrazole-based compounds with tailored physicochemical properties for various applications.

Applications of 3 3 Bromophenyl 5 Methyl 4h Pyrazole and Its Derivatives in Advanced Materials and Catalysis

Metal Coordination Chemistry and Ligand Design

The pyrazole (B372694) moiety is a cornerstone in coordination chemistry, prized for its ability to form stable complexes with a wide array of metal ions. This capacity is due to the presence of electron-donating nitrogen atoms within the heterocyclic ring, which serve as excellent coordination sites. researchgate.net The design of ligands based on pyrazole and its derivatives has become a significant area of research, leading to compounds with tailored electronic and steric properties for specific applications. nih.gov

Formation of Metal Complexes with Pyrazole Derivatives

Pyrazole derivatives are adept at forming coordination compounds with various transition metals. researchgate.net The nitrogen atoms of the pyrazole ring act as Lewis bases, donating electron pairs to metal ions, which act as Lewis acids. This interaction leads to the formation of stable metal complexes. For instance, studies on related pyrazolone-based Schiff bases have demonstrated the formation of octahedral complexes with metals such as Manganese(II), Cobalt(II), Nickel(II), and Copper(II). mdpi.comnih.gov In these complexes, the ligand typically coordinates to the metal ion in a bidentate fashion. The versatility of pyrazole-based ligands allows for the synthesis of complexes with diverse topologies, from simple mononuclear structures to complex polynuclear arrangements. researchgate.net The specific nature of the substituents on the pyrazole ring, such as the 3-(3-bromophenyl) and 5-methyl groups, can influence the solubility, stability, and reactivity of the resulting metal complexes.

Ligand Binding Modes and Coordination Properties

The versatility of pyrazole derivatives in coordination chemistry stems from their ability to adopt multiple binding modes. researchgate.net These can include:

Neutral Monodentate: The pyrazole ring binds to a single metal center through one of its nitrogen atoms.

Exo-bidentate: The two nitrogen atoms of the pyrazole ring bridge two different metal centers.

Anionic Bidentate/Chelating: After deprotonation of the N-H group, the pyrazolate anion can chelate a single metal ion or bridge multiple metal centers.

The coordination properties are heavily influenced by the substituents on the pyrazole ring. For example, incorporating pyrazole into larger, multi-coordinating ligand frameworks, such as (1H-pyrazolyl)pyridines, creates analogues of well-known ligands like 2,2'-bipyridine, offering unique steric and electronic environments for metal ions. researchgate.net The presence of the bromophenyl group in 3-(3-bromophenyl)-5-methyl-4H-pyrazole introduces the possibility of secondary interactions, such as halogen bonding, which can further influence the structure and properties of the metal complexes. researchgate.net The coordination of pyrazolone-derived Schiff bases often occurs through the azomethine nitrogen and a keto oxygen atom, demonstrating how functionalization dictates the binding site. mdpi.comnih.gov

Design and Engineering of Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The predictable coordination behavior of pyrazole-based ligands makes them ideal candidates for the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and other supramolecular structures. These materials are of great interest for a variety of advanced applications.

Pyrazole-Based MOFs for Gas Storage and Separation Technologies

Metal-Organic Frameworks built from pyrazolate linkers are gaining significant attention due to their exceptional chemical and thermal stability. acs.org This stability is often attributed to the strong coordination bond between the pyrazolate linker and the metal ion. acs.org These robust frameworks are promising materials for gas storage and separation. rsc.org

The tunability of the pyrazole ligand allows for the design of MOFs with specific pore sizes and chemical functionalities, which is crucial for selective gas capture. digitellinc.comresearchgate.net For example, an aluminum-based pyrazole dicarboxylate MOF, known as MOF-303, has demonstrated high efficiency and selectivity in capturing formaldehyde, a common indoor pollutant. researchgate.net Similarly, pyrazole-based organoarsine ligands have been used to create arsenic coordination materials (AsCMs) with unique "pinwheel"-shaped pores capable of gas sorption. digitellinc.com The inherent flexibility in some pyrazole-based MOFs allows their structures to change in response to external stimuli like pressure, making them particularly suitable for controlled gas storage and release applications. rsc.org

Table 1: Examples of Pyrazole-Based MOFs and their Applications

| MOF Name/Type | Ligand/Building Block | Metal Ion | Key Feature | Application | Reference |

|---|---|---|---|---|---|

| AsCM-303 | tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H3TPZA) | Zn(II) | "Pinwheel"-shaped pores with As(III) sites | Gas Sorption | digitellinc.com |

| AsCM-304 | tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H3TPZA) | Ni(II) | Isostructural to AsCM-303, stable | SO2 Sensing | digitellinc.com |

| MOF-303 (Al-3.5-PDA) | Pyrazole-3,5-dicarboxylate | Al(III) | High water stability, selective chemisorption | Formaldehyde Capture | researchgate.net |

| PCN-300 | Pyrazolate-based porphyrin | Cu(II) | Superior stability and recyclability | Heterogeneous Catalysis | acs.org |

Supramolecular Architectures through Hydrogen and Halogen Bonding

Beyond the strong coordination bonds in MOFs, weaker non-covalent interactions like hydrogen and halogen bonds play a critical role in assembling pyrazole derivatives into complex supramolecular architectures. conicet.gov.arnih.gov The N-H group of the pyrazole ring is an excellent hydrogen bond donor, while the sp2-hybridized nitrogen atom is an effective acceptor. This allows for the formation of robust and predictable [N-H···N] hydrogen-bonded networks, leading to the self-assembly of chains, layers, or three-dimensional hydrogen-bonded organic frameworks (HOFs). nih.govmdpi.combjut.edu.cn

In the solid state, these interactions dictate the crystal packing. For instance, studies on 3,5-dimethyl-4-aryl-1H-pyrazoles reveal diverse hydrogen-bonded structures depending on the substituents. nih.gov Other interactions, such as C-H···O hydrogen bonds and π-π stacking between aromatic rings, also contribute to the stability of these assemblies. nih.gov

The presence of a bromine atom on the phenyl ring of this compound introduces the potential for halogen bonding. researchgate.net A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor). acs.orgnih.gov This interaction is increasingly being used as a tool in crystal engineering to create specific and stable supramolecular structures, offering a synthetic alternative to the more common hydrogen bond. nih.govacs.org

Potential in Sensor Development

The combination of a versatile coordination site and tunable photophysical properties makes pyrazole derivatives excellent candidates for the development of chemosensors. rsc.org These sensors are small molecules designed to selectively bind to a specific ion or molecule, resulting in a detectable signal, such as a change in color or fluorescence. rsc.orgnih.gov The synthetic versatility of the pyrazole scaffold allows for the incorporation of various binding sites and signaling units to target a wide range of analytes. nih.gov

Pyrazole-based fluorescent sensors have been successfully developed for the detection of numerous metal ions, including:

Zinc (Zn²⁺) and Cadmium (Cd²⁺): Sensors have been designed that show a significant "turn-on" fluorescence response upon binding these ions. nih.gov

Iron (Fe³⁺/Fe²⁺): Specific pyrazole derivatives exhibit a strong fluorescence increase in the presence of Fe³⁺. nih.gov

Aluminum (Al³⁺) and Nickel (Ni²⁺): "Naked-eye" colorimetric sensors have been created that change color upon coordination with Al³⁺ or Ni²⁺. rsc.org

Copper (Cu²⁺): Simple pyrazole-based ligands can act as colorimetric sensors, producing a distinct color change upon complexation with Cu²⁺ ions. chemrxiv.org

Furthermore, pyrazole-based MOFs can also function as sensors. The porous yet stable structure of a nickel-based pyrazolate MOF (AsCM-304) has been shown to act as a stable and reversible sensor for sulfur dioxide (SO₂). digitellinc.com This demonstrates that both discrete molecular derivatives and extended frameworks based on this compound have significant potential in the field of chemical sensing.

Optoelectronic Material Development

The unique molecular architecture of pyrazole derivatives, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile scaffold for the development of advanced optoelectronic materials. The presence of the bromophenyl and methyl groups on the pyrazole ring in this compound offers specific electronic and steric properties that can be exploited in the design of novel dye molecules, fluorescent agents, and materials with nonlinear optical (NLO) properties.

Synthesis of Pyrazole-Based Dye Molecules and Fluorescent Agents

The synthesis of dye molecules and fluorescent agents based on the this compound core can be achieved through various established synthetic routes in organic chemistry. These methods often involve the functionalization of the pyrazole ring or the phenyl substituent to introduce chromophoric and auxochromic groups, which are responsible for the color and fluorescence properties of the resulting molecules.

One common approach to synthesizing pyrazole-based dyes is through azo coupling . This reaction involves the diazotization of an aromatic amine and its subsequent reaction with a coupling component, which in this case would be a derivative of this compound. The resulting azo dyes often exhibit vibrant colors due to the extended π-conjugated system created by the -N=N- bond. The specific color of the dye can be fine-tuned by modifying the substituents on the aromatic rings. researchgate.net

For the creation of fluorescent agents, the pyrazole nucleus can be incorporated into larger molecular structures known to exhibit fluorescence. A versatile method involves the reaction of a pyrazole derivative with a fluorophore-containing reagent. For instance, reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) can react with amine-functionalized pyrazoles to yield stable sulfonamide adducts with strong fluorescence. nih.gov The synthesis of (Z)-2-aryl-4-((1-aryl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives is another pathway to fluorescent compounds. niscpr.res.in

The general synthetic strategy for preparing fluorescent pyrazoline derivatives often involves the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine (B178648) derivative. researchgate.net By starting with an appropriately substituted chalcone (B49325) and hydrazine, a wide array of pyrazoline-based fluorophores can be accessed. The photophysical properties of these molecules, such as their absorption and emission wavelengths, can be modulated by the nature of the substituents on the aromatic rings. researchgate.net

| Synthetic Route | Reactants | Product Type | Potential Application |

| Azo Coupling | Diazotized aromatic amine, Pyrazole derivative | Azo Dye | Textiles, Printing |

| Reaction with Dansyl Chloride | Amine-functionalized pyrazole, Dansyl chloride | Fluorescent Sulfonamide | Biological Imaging, Sensors |

| Knoevenagel Condensation | Pyrazolone derivative, Aromatic aldehyde | Merocyanine Dye | Organic Solar Cells |

| Cyclocondensation | Chalcone, Hydrazine derivative | Pyrazoline | Fluorescent Probes |

Exploration of Nonlinear Optical (NLO) Potentials in Materials Science

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules with extended π-conjugation and significant charge-transfer characteristics are promising candidates for NLO materials. Pyrazole derivatives, due to their electronic properties, can be tailored to exhibit NLO behavior.

The exploration of NLO potentials often begins with theoretical calculations using methods like Density Functional Theory (DFT). These calculations can predict key NLO parameters such as the first hyperpolarizability (β) and second hyperpolarizability (γ). researchgate.net For pyrazole-containing systems, the introduction of electron-donating and electron-accepting groups at different positions on the molecule can enhance the intramolecular charge transfer and, consequently, the NLO response.

Experimental validation of NLO properties is typically carried out using techniques like the Z-scan method. This technique allows for the determination of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. researchgate.net Studies on various pyrazoline and triazole derivatives have shown that these compounds can possess significant third-order NLO properties, with values for β, n₂, and the third-order nonlinear optical susceptibility (χ⁽³⁾) being in the order of 10⁻³ cm/W, 10⁻⁷ cm²/W, and 10⁻⁶ esu, respectively. researchgate.net

| NLO Property | Symbol | Significance | Typical Values for Pyrazole Derivatives |

| Nonlinear Refractive Index | n₂ | Change in refractive index with light intensity | ~10⁻⁷ cm²/W |

| Nonlinear Absorption Coefficient | β | Change in absorption with light intensity | ~10⁻³ cm/W |

| Third-Order NLO Susceptibility | χ⁽³⁾ | Macroscopic NLO response of the material | ~10⁻⁶ esu |

| Second-Order Hyperpolarizability | γ | Microscopic NLO response of a molecule | ~10⁻²⁶ esu |

Catalytic Applications of Pyrazole-Metal Complexes

Pyrazole and its derivatives are excellent ligands for the coordination of metal ions, forming stable metal complexes. researchgate.net These pyrazole-metal complexes have shown significant promise in the field of catalysis, where they can act as efficient catalysts for a variety of organic transformations. researchgate.net The nitrogen atoms of the pyrazole ring readily coordinate to metal centers, and the substituents on the pyrazole ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.

The catalytic activity of pyrazole-metal complexes stems from the ability of the metal center to activate substrates and facilitate chemical reactions. Protic pyrazoles (those with an N-H group) are particularly interesting as ligands because the N-H proton can participate in the catalytic cycle, for example, through proton-coupled electron transfer or by acting as a proton shuttle. nih.gov This cooperative effect between the metal center and the ligand can lead to enhanced catalytic activity and selectivity. nih.gov

Metal complexes derived from pyrazole ligands have been successfully employed in a range of catalytic reactions, including:

Oxidation Reactions: Pyrazole-metal complexes, for instance with cobalt, can catalyze the aerobic oxidation of various substrates. rsc.org

Transfer Hydrogenation: Ruthenium and iridium complexes containing protic pyrazole ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones and nitriles. nih.gov

Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR): Certain pyrazole-derived metal complexes have demonstrated bifunctional catalytic activity for both OER and ORR, which are crucial reactions in energy conversion and storage technologies. rsc.org

The synthesis of metal complexes with this compound would involve reacting the pyrazole ligand with a suitable metal salt. The resulting complexes could then be tested for their catalytic activity in various reactions. The presence of the bromo-substituent offers a handle for further modification of the ligand, for example, through cross-coupling reactions, allowing for the creation of a library of catalysts with diverse properties.

| Metal | Ligand Type | Catalytic Application | Reference |

| Ruthenium | Protic Pincer-Type Pyrazole | Transfer Hydrogenation | nih.gov |

| Iridium | Chiral-at-Metal Pyrazole Complex | Asymmetric Transfer Hydrogenation | nih.gov |

| Cobalt | Pyrazole Carboxylic Acid | Oxygen Evolution/Reduction Reaction | rsc.org |

| Cadmium | Pyrazole Carboxylic Acid | Luminescent Materials | rsc.org |

Exploration of Antimicrobial Potential

Pyrazole derivatives are recognized for their significant potential in combating microbial infections. nih.govmdpi.com Research into pyrazole-based compounds has been driven by the increasing threat of antimicrobial resistance, necessitating the development of novel therapeutic agents. nih.govseejph.com

In vitro Efficacy against Bacterial and Fungal Strains

Derivatives incorporating the bromophenyl-pyrazole structure have demonstrated notable efficacy against a range of microbial pathogens. In a study on pyrazole amides, a compound featuring a 3-bromophenyl substitution (M5i) exhibited potent activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 3.12 µg/ml and 6.25 µg/ml, respectively. seejph.com

The antimicrobial activity of pyrazole derivatives is not limited to bacteria. Various synthesized compounds have also shown promise as antifungal agents. For instance, certain pyrazole-thiazole hybrids have been identified as potent antimicrobial agents, effective against strains like S. aureus and Klebsiella planticola. nih.gov Similarly, novel triazoles containing a phenylethynyl pyrazole side chain displayed excellent in vitro activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. semanticscholar.org Another study highlighted hydrazone derivatives of pyrazole-1-carbothiohydrazide, which showed remarkable antibacterial and antifungal activities, with one compound in particular displaying higher efficacy than standard drugs like chloramphenicol and clotrimazole. nih.gov

| Microorganism | Type | MIC (µg/ml) | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive bacteria | 3.12 | seejph.com |

| Staphylococcus aureus | Gram-positive bacteria | 6.25 | seejph.com |

Structure-Activity Relationships for Enhanced Antimicrobial Efficacy

SAR studies are crucial for optimizing the antimicrobial potency of pyrazole-based compounds. These studies have revealed that the nature and position of substituents on the pyrazole and associated phenyl rings significantly influence biological activity. nih.govresearchgate.net

For a series of pyrazole amides, the presence of a 3-bromophenyl group was associated with potent activity against Gram-positive bacteria. seejph.com In other related heterocyclic systems, such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, it was observed that the antimicrobial effect increased with the length of the alkyl chain attached to the sulfur atom. zsmu.edu.ua This suggests that lipophilicity plays a key role in the antimicrobial action of these compounds.

Furthermore, the hybridization of the pyrazole scaffold with other heterocyclic rings, like thiazole (B1198619), has been explored to enhance antimicrobial effects. mdpi.comnih.gov SAR studies on these hybrid molecules indicated that substitutions at various positions on both the pyrazole and thiazole rings could modulate the activity spectrum and potency against different bacterial and fungal strains. nih.gov For example, substitution with a p-bromophenyl group at the fourth position of a thiazole ring linked to a pyrazoline structure was found to increase antifungal activity. nih.gov

Anticancer Research Applications

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives showing significant potential in oncology. nih.govresearchgate.net These compounds exert their effects through various mechanisms, including the inhibition of critical enzymes and interaction with key cellular components involved in cancer cell proliferation and survival. nih.gov

Inhibition of Kinases Involved in Cancer Progression

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. nih.govresearchgate.net Pyrazole derivatives have been extensively investigated as kinase inhibitors. nih.govbohrium.com

Compounds featuring a pyrazole core have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and c-Jun N-terminal Kinase (JNK). nih.govfrontiersin.orgnih.govfrontiersin.org For instance, certain fused pyrazole derivatives containing a bromophenyl group have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2, two key kinases in tumor growth and angiogenesis. frontiersin.orgfrontiersin.org Another study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives identified selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases and potentially in cancer. nih.gov The pyrazole scaffold serves as a versatile framework for designing inhibitors that can target the ATP-binding site of these enzymes. bohrium.com

Interactions with Specific Molecular Targets (e.g., Tubulin, EGFR, CDK, BTK, DNA)

Beyond kinase inhibition, the anticancer activity of pyrazole derivatives is attributed to their interaction with a variety of other molecular targets essential for cancer cell viability. nih.gov

Tubulin: Microtubules, polymers of tubulin, are vital for cell division, making them an excellent target for anticancer drugs. Several pyrazole derivatives have been shown to inhibit tubulin polymerization. nih.govnih.gov For example, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazole were subjected to molecular docking studies which revealed an efficient binding affinity with the combretastatin A-4 binding site on tubulin. mdpi.comresearchgate.net This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

EGFR and CDK: As mentioned, EGFR is a well-established target. Pyranopyrazole and pyrazolone derivatives have been investigated as dual inhibitors of EGFR-tyrosine kinase (TK) and Cyclin-Dependent Kinase 9 (CDK-9). nih.gov Overexpression of both EGFR-TK and CDK-9 is linked to poorer survival in breast cancer, making dual inhibitors particularly valuable. nih.gov

DNA: Some pyrazole derivatives may also exert their cytotoxic effects by intercalating with DNA, although this is a less commonly cited mechanism for this specific class compared to kinase or tubulin inhibition.

Structure-Activity Relationships for Anticancer Activity

The anticancer efficacy of pyrazole derivatives is highly dependent on their substitution patterns. nih.gov SAR studies have provided valuable insights for designing more potent and selective agents.

In a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the substitution on the N-aryl ring was found to be critical for anticancer activity. A compound with a 2,6-dimethylphenyl substitution (4i) demonstrated the most promising activity across a panel of cancer cell lines. mdpi.comresearchgate.net This suggests that steric and electronic properties of the substituents play a significant role in the interaction with the biological target, which in this case was predicted to be tubulin. mdpi.comresearchgate.net

Similarly, for fused pyrazole derivatives targeting EGFR and VEGFR-2, modifications on the pyrazole-fused ring system led to significant variations in inhibitory potency and selectivity. frontiersin.orgfrontiersin.org The presence of the bromophenyl moiety is often a key feature in these active compounds, contributing to binding interactions within the target's active site. frontiersin.orgfrontiersin.org The strategic placement of different functional groups on the pyrazole core allows for the fine-tuning of activity against specific cancer-related targets. nih.govresearchgate.net

| Cancer Cell Line | Cancer Type | Percent Growth Inhibition (PGI) at 10-5 M | Reference |

|---|---|---|---|

| SNB-75 | CNS Cancer | 38.94 | mdpi.com |

| UO-31 | Renal Cancer | 30.14 | mdpi.com |

| CCRF-CEM | Leukemia | 26.92 | mdpi.com |

| EKVX | Non-Small Cell Lung Cancer | 26.61 | mdpi.com |

| OVCAR-5 | Ovarian Cancer | 23.12 | mdpi.com |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Findings on 3-(3-bromophenyl)-5-methyl-4H-pyrazole

Direct academic research focusing exclusively on this compound is limited. However, its significance can be inferred from studies on closely related isomers and more complex derivatives, where it serves as a crucial building block. The primary academic contributions are centered on its role as a synthetic intermediate and the structural characterization of its analogues.

One of the most significant areas of research for bromophenyl-methyl-pyrazoles is in structural chemistry and materials science. A detailed crystallographic study was conducted on its isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, revealing its potential as a versatile ligand. researchgate.net Such N-unsubstituted pyrazoles are highly valued in materials chemistry and catalysis because of their proton-responsive nature and their ability to act as bridging bidentate ligands for metal atoms. nih.govresearchgate.net This characteristic is crucial for assembling metal-organic frameworks (MOFs) and molecular magnets. researchgate.net The hydrogen-bonding capabilities of the pyrazole (B372694) ring, specifically the N–H⋯N interactions, are instrumental in forming extended supramolecular networks. researchgate.net

The synthesis of complex heterocyclic systems often utilizes bromophenyl pyrazole scaffolds. For instance, a pyrazolo[1,2-a]pyrazole derivative, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, was synthesized via a 1,3-dipolar cycloaddition reaction, showcasing the utility of the 3-bromophenyl pyrazole core in constructing fused bicyclic systems. nih.gov These complex molecules are of interest for their potential biological activities and unique chemical properties.

While broad-spectrum biological activities are a hallmark of the pyrazole class—including anticancer, antimicrobial, and anti-inflammatory properties—the specific contributions of this compound have not been detailed. nih.govresearchgate.net Its value is currently realized through its incorporation into larger, more complex molecules that are then evaluated for therapeutic potential. researchgate.net

Interactive Table: Crystallographic Data for the Related Compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net

The following table summarizes the key crystal structure data for the para-bromo isomer, providing insight into the structural properties of this class of compounds.

| Parameter | Value |

| Chemical Formula | C₁₀H₉BrN₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (no. 19) |

| a (Å) | 5.9070(3) |

| b (Å) | 9.8730(5) |

| c (Å) | 16.2990(9) |

| Unit Cell Volume (ų) | 950.08(9) |

| Radiation Type | Mo Kα |

Identification of Unexplored Research Avenues and Gaps in Knowledge

Despite the foundational importance of the pyrazole scaffold, this compound itself remains significantly under-investigated. The existing literature reveals several clear gaps in knowledge and opportunities for future research.

Systematic Biological Screening: There is a notable absence of comprehensive studies on the intrinsic biological activity of this compound. Its potential as an anticancer, antibacterial, antifungal, anti-inflammatory, or antiviral agent has not been directly assessed. nih.govresearchgate.netnih.gov Given that many pyrazole derivatives exhibit potent pharmacological effects, this represents a major unexplored avenue. researchgate.net

Medicinal Chemistry Development: The compound is a prime candidate for use as a lead structure in medicinal chemistry. Research into structure-activity relationships (SAR) by systematically modifying the methyl and bromophenyl groups could lead to the discovery of potent and selective therapeutic agents. nih.gov Its potential as a kinase inhibitor, a common target for pyrazole-based drugs, is entirely unexplored. researchgate.net

Materials Science Applications: While the 4-bromo isomer has been highlighted for its potential in creating coordination compounds, the 3-bromo isomer has not been similarly investigated. researchgate.net Its specific coordination properties with various metals and its potential for forming novel MOFs or other functional materials are unknown.

Catalysis Research: N-unsubstituted pyrazoles can participate in metal-ligand cooperation in catalysis. nih.gov The potential of this compound and its metal complexes as catalysts for organic transformations has not been explored.

Agrochemical Potential: Pyrazoles are a key component of many commercial fungicides, herbicides, and insecticides. nih.gov The herbicidal or pesticidal properties of this specific compound have not been evaluated.

Prospective Directions for Advanced Research and Innovation in Pyrazole Chemistry

The broader field of pyrazole chemistry is vibrant and continues to advance rapidly. Future research involving structures like this compound is likely to be driven by several key trends and innovations.

Advanced Synthetic Methodologies: The development of novel, efficient, and sustainable methods for synthesizing and functionalizing pyrazoles is a major research focus. This includes multicomponent reactions, photoredox catalysis, and regioselective functionalization to create diverse molecular libraries for screening. researchgate.netmdpi.com Applying these methods to the this compound core could rapidly generate a host of new derivatives.

Target-Specific Drug Design: Future research will move beyond general screening toward the rational design of pyrazole derivatives for specific biological targets. acs.org The use of computational docking and structure-based design will be crucial in developing inhibitors for enzymes like lactate (B86563) dehydrogenase (LDH) or protein kinases (PKs), which are implicated in cancer and other diseases. researchgate.netacs.org The this compound scaffold is an ideal starting point for such endeavors.

Bioisosteric Replacement and Hybrid Molecules: In medicinal chemistry, the pyrazole ring is often used as a bioisostere for other chemical groups to improve a drug's pharmacokinetic or pharmacodynamic properties. researchgate.net Future work will likely involve creating hybrid molecules where the this compound moiety is combined with other pharmacophores (e.g., oxadiazoles, thiazoles, or quinolones) to develop dual-action or synergistic drugs. nih.gov

Innovation in Materials and Agrochemicals: The demand for new materials with unique photophysical or electronic properties will continue to drive research into pyrazole-based ligands and polymers. nih.gov In agriculture, the constant need for new modes of action to combat resistance will ensure continued interest in novel pyrazole-containing herbicides and pesticides. mdpi.com

Q & A

Q. Q1. What are the standard synthetic routes for 3-(3-bromophenyl)-5-methyl-4H-pyrazole?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives under acidic conditions (e.g., acetic acid), followed by bromination at the 3-position of the phenyl ring. For example:

Cyclization : Ethyl acetoacetate reacts with phenylhydrazine to form a pyrazole core.

Functionalization : Electrophilic bromination (e.g., using Br₂/FeBr₃) introduces the bromine substituent at the 3-position of the phenyl group .

Key Optimization : Adjust reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 for phenylhydrazine:ethyl acetoacetate) to minimize byproducts like regioisomers .

Q. Q2. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm regiochemistry. For example, the methyl group at position 5 appears as a singlet (~δ 2.3 ppm), while aromatic protons split into distinct multiplet patterns due to bromine’s deshielding effects .

- X-ray Crystallography : Resolve ambiguities in substituent positions. For pyrazole derivatives, dihedral angles between the pyrazole ring and aryl groups (e.g., 74.91° for bromophenyl vs. chlorophenyl substituents) confirm spatial arrangements .

Advanced Research Questions

Q. Q3. How can reaction yields be improved while minimizing regioisomeric byproducts?

Methodological Answer:

- Catalytic Optimization : Use Lewis acids like ZnCl₂ or Cu(OAc)₂ to enhance regioselectivity during cyclization. For example, Cu(OAc)₂ reduces competing pathways in arylhydrazine condensations .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% through controlled dielectric heating .

- Chromatographic Monitoring : Employ TLC with hexane/ethyl acetate (3:1) to track reaction progress and isolate intermediates before bromination .

Q. Q4. How do electronic effects of substituents influence the compound’s photophysical properties?

Methodological Answer:

- Solvatochromic Studies : Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., DMSO vs. hexane). Bromine’s electron-withdrawing effect red-shifts absorption maxima (e.g., 356 nm in DMSO) due to enhanced π→π* transitions .

- DFT Calculations : Compare HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to predict charge-transfer behavior. For brominated pyrazoles, reduced HOMO energy correlates with increased stability against photooxidation .

Q. Q5. How can discrepancies in pharmacological activity data be resolved?

Methodological Answer:

- Receptor Binding Assays : Test the compound against target receptors (e.g., σ₁ receptors) using competitive displacement assays with H-labeled ligands. Note that bromine’s steric bulk may reduce binding affinity compared to chloro analogs .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) can falsely inflate activity data .

Q. Q6. What computational tools are suitable for predicting biological interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., tubulin). Focus on hydrophobic pockets where the bromophenyl group may anchor via van der Waals interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. For brominated pyrazoles, increased rigidity of the aryl ring improves ligand residence times .

Q. Q7. How can crystallographic data resolve structural ambiguities?

Methodological Answer:

- Refinement Protocols : Apply SHELXL for high-resolution data (R factor <0.05). For example, refine anisotropic displacement parameters for bromine atoms to account for thermal motion .

- Twinning Analysis : Use PLATON to detect twinning in crystals with low symmetry (e.g., triclinic systems). Corrected data often reveal subtle conformational differences in dihydro-pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.